molecular formula C10H22ClN3O2 B13324030 tert-Butyl ((3S,4S)-4-aminopiperidin-3-yl)carbamate hydrochloride

tert-Butyl ((3S,4S)-4-aminopiperidin-3-yl)carbamate hydrochloride

Cat. No.: B13324030
M. Wt: 251.75 g/mol
InChI Key: VGWJTWPAQDPUJZ-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((3S,4S)-4-aminopiperidin-3-yl)carbamate hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a tert-butyl group, an aminopiperidine moiety, and a carbamate group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3S,4S)-4-aminopiperidin-3-yl)carbamate hydrochloride typically involves the protection of the amine group in piperidine, followed by the introduction of the tert-butyl carbamate group. One common method involves the use of tert-butyl chloroformate and a base such as triethylamine to form the carbamate. The hydrochloride salt is then formed by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and sustainable techniques. For instance, the deprotection of the tert-butyl carbamate group can be achieved using hydrogen chloride gas in solvent-free conditions, which is both efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3S,4S)-4-aminopiperidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the amine group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of tert-Butyl ((3S,4S)-4-aminopiperidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl ((3S,4S)-4-aminopiperidin-3-yl)carbamate hydrochloride apart from similar compounds is its specific piperidine structure, which imparts unique reactivity and binding properties. This makes it particularly valuable in drug design and material synthesis .

Properties

Molecular Formula

C10H22ClN3O2

Molecular Weight

251.75 g/mol

IUPAC Name

tert-butyl N-[(3S,4S)-4-aminopiperidin-3-yl]carbamate;hydrochloride

InChI

InChI=1S/C10H21N3O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11;/h7-8,12H,4-6,11H2,1-3H3,(H,13,14);1H/t7-,8-;/m0./s1

InChI Key

VGWJTWPAQDPUJZ-WSZWBAFRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1N.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.